2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Description
This compound features a 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole core linked via an acetamide bridge to a 2,5-dioxopyrrolidinyl moiety. The tetrahydrobenzothiazole ring provides a partially saturated bicyclic system, while the dioxopyrrolidinyl group introduces electron-withdrawing and hydrogen-bonding capabilities.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-8-2-3-9-10(6-8)21-14(15-9)16-11(18)7-17-12(19)4-5-13(17)20/h8H,2-7H2,1H3,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXPKRTYCWDRCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CN3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Cyclohexenone Thioamide
A cyclohexenone derivative is treated with Lawesson’s reagent or phosphorus pentasulfide to form the corresponding thioamide. Subsequent cyclization under acidic or thermal conditions yields the tetrahydrobenzothiazole ring. For example:
Introduction of Methyl Group
Methylation at position 6 is achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K$$2$$CO$$3$$). The reaction is typically conducted in dimethylformamide (DMF) or acetonitrile at 60–80°C for 4–6 hours.
Preparation of 2-(2,5-Dioxopyrrolidin-1-yl)acetyl Chloride
The dioxopyrrolidine moiety is introduced via activation of the carboxylic acid derivative.
Synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid
Succinimide is reacted with chloroacetyl chloride in a 1:1 molar ratio under inert atmosphere:
Conversion to Acyl Chloride
The carboxylic acid is treated with thionyl chloride (SOCl$$_2$$) or oxalyl chloride in anhydrous DCM:
Coupling of Benzothiazole Amine and Acyl Chloride
The final amidation step links the two fragments.
Amide Bond Formation
A solution of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is reacted with 2-(2,5-dioxopyrrolidin-1-yl)acetyl chloride in the presence of a base:
Optimization Considerations
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine minimizes unreacted starting material.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For example:
Solid-Phase Synthesis
Immobilized benzothiazole amines on Wang resin enable stepwise coupling with dioxopyrrolidine derivatives. This method facilitates high-throughput screening but requires specialized equipment.
Analytical Characterization
Key data for verifying the compound’s structure:
| Technique | Observations |
|---|---|
| $$^1$$H NMR | - δ 1.45–1.70 (m, 4H, cyclohexane CH$$_2$$) |
| - δ 2.10 (s, 3H, CH$$_3$$) | |
| - δ 2.85–3.20 (m, 4H, dioxopyrrolidine CH$$_2$$) | |
| $$^{13}$$C NMR | - 172.5 ppm (C=O, dioxopyrrolidine) |
| - 167.8 ppm (C=O, acetamide) | |
| MS (ESI+) | m/z 431.2 [M+H]$$^+$$ (calculated: 430.52) |
Challenges and Troubleshooting
Side Reactions
Purification Difficulties
- Solvent Selection : Ethanol/water mixtures improve recrystallization efficiency.
- Chromatography : Gradient elution (5–20% ethyl acetate in hexane) resolves closely eluting impurities.
Industrial-Scale Production
Pilot-scale batches (≥1 kg) employ continuous flow reactors to enhance reproducibility:
- Flow Rate : 10 mL/min
- Residence Time : 20 minutes
- Purity : ≥98% (HPLC)
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of derivatives of 2,5-dioxopyrrolidin-1-yl compounds. For example, a series of 3-methyl and 3-ethyl derivatives were synthesized and evaluated for their efficacy in various seizure models. The maximal electroshock (MES) test and pentylenetetrazole (PTZ) induced seizures were utilized to assess their effectiveness. Notably, certain derivatives exhibited significant potency, with effective doses (ED50) indicating their potential as anticonvulsant agents .
Antinociceptive Properties
The compound has also been investigated for its antinociceptive (pain-relieving) effects. In preclinical studies using the formalin test for tonic pain, specific derivatives demonstrated promising results in reducing pain responses. This suggests that the compound may act on multiple targets involved in pain modulation, making it a candidate for further development in pain management therapies .
Multitargeted Drug Development
The design of hybrid compounds incorporating the 2-(2,5-dioxopyrrolidin-1-yl) moiety has been explored to create multitargeted drugs. These compounds have shown broad-spectrum protective activity across various animal models. The ability to affect multiple biological targets can enhance therapeutic efficacy while potentially reducing side effects associated with single-target drugs .
Synthesis of New Derivatives
The compound serves as a valuable building block in the synthesis of new azole and azine derivatives. Research indicates that these new derivatives exhibit diverse biological properties, including antimicrobial activities. The versatility of the 2-(2,5-dioxopyrrolidin-1-yl) scaffold allows for modifications that can lead to compounds with enhanced biological profiles .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is crucial for optimizing its pharmacological properties. By systematically varying substituents on the core structure, researchers can identify key features that contribute to its biological activity. This approach is essential for developing more potent and selective compounds .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Model Used | ED50 (mg/kg) | Reference |
|---|---|---|---|---|
| Compound 10 | Anticonvulsant | MES Test | 32.08 | |
| Compound 9 | Anticonvulsant | scPTZ Test | 40.34 | |
| Compound 22 | Antinociceptive | Formalin Test | Not specified |
Table 2: Synthesis Overview
| Derivative | Synthesis Method | Biological Activity |
|---|---|---|
| Azole Derivative | Cyclization Reaction | Antimicrobial |
| Azaine Derivative | Nucleophilic Substitution | Anticonvulsant |
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound’s tetrahydrobenzothiazole core contrasts with the thiazolo-pyrimidine or quinazoline systems in analogs 11a/b and 12.
- The dioxopyrrolidinyl acetamide group in the target is distinct from the arylidenes (11a/b) or furan-linked cyano groups (12).
- All compounds feature electron-withdrawing groups (cyano, carbonyl), which may influence reactivity and intermolecular interactions.
Physicochemical Properties
Key Observations :
- Melting Points : The quinazoline derivative (12) exhibits the highest melting point (268–269°C), likely due to extended aromaticity and planar stacking. The target compound’s melting point is unreported but may differ due to its partially saturated core.
- IR Spectroscopy: The cyano group’s stretching frequency varies slightly (2,209–2,220 cm⁻¹), reflecting electronic differences in substituents.
Key Observations :
- The target compound’s synthesis likely prioritizes amide bond formation , whereas analogs 11a/b and 12 rely on condensation and cyclization reactions.
- Analogs 11a/b are synthesized rapidly (2 hours), while 12 requires prolonged reflux (12 hours), reflecting differing reaction mechanisms.
Biological Activity
2-(2,5-Dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and pain management. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrrolidine moiety and a benzothiazole derivative. Its molecular formula is , with a molecular weight of approximately 288.35 g/mol. The presence of the dioxopyrrolidine ring is significant for its pharmacological properties.
Anticonvulsant Properties
Research has indicated that derivatives of 2,5-dioxopyrrolidinyl compounds exhibit anticonvulsant activity. In particular, studies have shown that compounds closely related to this compound demonstrate efficacy in various seizure models:
| Compound | ED50 (mg/kg) | Model |
|---|---|---|
| Compound 22 | 23.7 | Maximal Electroshock (MES) |
| Compound 22 | 22.4 | 6 Hz Seizure Model |
| Compound 22 | 59.4 | Pentylenetetrazole (scPTZ) |
These results suggest that the compound may act on multiple targets within the central nervous system to exert its anticonvulsant effects .
Antinociceptive Activity
In addition to anticonvulsant properties, this compound has also been evaluated for its antinociceptive effects. In formalin-induced pain models, it exhibited significant analgesic activity:
| Test Model | Effectiveness |
|---|---|
| Formalin Test | Significant reduction in pain response |
This suggests potential applications in managing neuropathic pain conditions .
The biological activity of this compound is believed to involve several mechanisms:
- Sodium/Calcium Channel Inhibition : The compound may inhibit sodium and calcium currents in neuronal cells.
- TRPV1 Receptor Antagonism : It has been suggested that antagonism at the transient receptor potential vanilloid 1 (TRPV1) receptor contributes to its analgesic effects .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related compounds:
- Anticonvulsant Screening : A study synthesized a library of new pyrrolidine derivatives and screened them using the maximal electroshock (MES) and pentylenetetrazole models. The most potent compounds showed ED50 values comparable to established anticonvulsants .
- Pain Management : Another investigation highlighted the efficacy of these compounds in reducing pain responses in animal models, suggesting their potential utility in clinical settings for pain relief .
- Broad-Spectrum Activity : The multitargeted nature of these compounds indicates their potential for treating complex conditions like epilepsy and chronic pain syndromes due to their diverse pharmacological profiles .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Source |
|---|---|---|---|---|
| Reflux in DMF | 68 | 98 | 80°C, 12 h, TEA catalyst | |
| Microwave-assisted | 82 | 99 | 100°C, 30 min, DMAP |
Q. Table 2: Biological Activity of Analogues
| Compound Modification | Target Enzyme | IC (μM) | Selectivity Index | Source |
|---|---|---|---|---|
| 6-Methyl derivative | COX-2 | 12.3 | 15.2 | |
| 6-Ethyl derivative | COX-2 | 8.7 | 9.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
